molecular formula C16H17N3O4 B2659494 1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea CAS No. 881989-06-6

1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea

Cat. No. B2659494
CAS RN: 881989-06-6
M. Wt: 315.329
InChI Key: PUDYGJOZRXWWGR-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea, also known as MNPU, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. MNPU is a urea derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including urea-based compounds, have shown promise as antiviral agents. For instance:

Antitubercular Properties

Indole derivatives have been explored for their potential in treating tuberculosis (TB). Notably:

Retro-Michael Reaction

The compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one was synthesized using a retro-Michael reaction. Although the yield was moderate, this reaction pathway highlights its potential bioactivity .

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-23-15-7-5-12(6-8-15)9-10-17-16(20)18-13-3-2-4-14(11-13)19(21)22/h2-8,11H,9-10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDYGJOZRXWWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325962
Record name 1-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797435
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea

CAS RN

881989-06-6
Record name 1-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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